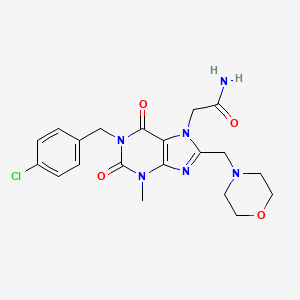

![molecular formula C15H15N3O3S B2435735 N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1798539-92-0](/img/structure/B2435735.png)

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzo[c][1,2,5]thiadiazole is a widely used acceptor heterocycle in producing donor-acceptor materials for organic electronics . It’s also used in the synthesis of light-emitting and conducting polymers for organic electronics . Furan-2-yl compounds are also used in the synthesis of conjugated polymers .

Synthesis Analysis

The synthesis of benzo[c][1,2,5]thiadiazole-based compounds often involves cross-coupling reactions . For instance, the Stille reaction has been used to obtain high yields of π-spacer–acceptor–π-spacer type compounds .

Molecular Structure Analysis

The energy gap (Eg) between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) determines the electronic and optical properties of these compounds . For example, 4,7-di(furan-2-yl)benzo[c][1,2,5]thiadiazole (FSF) polymer has a low HOMO-LUMO gap of 1.55 eV .

Chemical Reactions Analysis

These compounds are often used in the synthesis of conjugated polymers, which require time-consuming and expensive procedures . The use of computational methods can help narrow the materials to be used in the design and synthesis of these polymers .

Physical and Chemical Properties Analysis

The optical and electrochemical properties of these compounds can be systematically modified by varying the donor groups while keeping the BTZ acceptor group the same . For instance, the addition of the 2,2′-bithiophene fragment as a π-spacer resulted in an unexpected increase of the extinction coefficient in the UV/vis spectra .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Heterocyclic compounds with furan and thiadiazole moieties, including "N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide," have been synthesized through various reactions, involving coupling and treatment processes to obtain derivatives with potential biological activities. These compounds are characterized using techniques such as elemental analysis, NMR, FT-IR, and LC-MS spectral studies, highlighting the chemical structure and properties essential for their biological efficacy (Patel, Patel, & Shah, 2015; Aleksandrov & El’chaninov, 2017).

Biological Activities

- Antibacterial and Antifungal Activities : The synthesized derivatives exhibit significant antibacterial and antifungal activities against a range of gram-positive and gram-negative bacteria as well as various fungi, making them valuable for developing new antimicrobial agents (Reddy, Rao, Yakub, & Nagaraj, 2010).

- Anticancer Evaluation : Some compounds have been evaluated for their anticancer activities against human cancer cell lines, showing promising results. This includes the synthesis and evaluation of Schiff’s bases containing thiadiazole and benzamide groups, which exhibited in vitro anticancer activity against melanoma, leukemia, cervical cancer, and breast cancer cell lines (Tiwari et al., 2017).

- Photocatalytic and Electrochemical Applications : Studies also explore the electrochemical polymerization of monomers based on furan and benzochalcogenodiazole for applications in multicolored displays and low bandgap materials, indicating their potential in materials science (İçli-Özkut et al., 2013).

Molecular Docking and Drug Design

Research includes the design and synthesis of benzo[d]thiazole-2-carboxamide derivatives for potential application as epidermal growth factor receptor inhibitors, with some compounds showing moderate to excellent potency against certain cancer cell lines without nonspecific toxicity against normal cells (Zhang et al., 2017).

Direcciones Futuras

Propiedades

IUPAC Name |

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3S/c1-15(20,8-11-3-2-6-21-11)9-16-14(19)10-4-5-12-13(7-10)18-22-17-12/h2-7,20H,8-9H2,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVSCQDHSRRQJNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CO1)(CNC(=O)C2=CC3=NSN=C3C=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

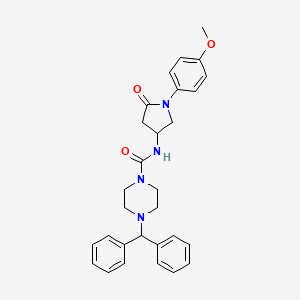

![1-{2-[2-(Dimethylamino)pyrimidin-4-yl]morpholin-4-yl}prop-2-en-1-one](/img/structure/B2435655.png)

![5-[(3,5-Dimethylpiperidin-1-yl)-(4-methylphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2435658.png)

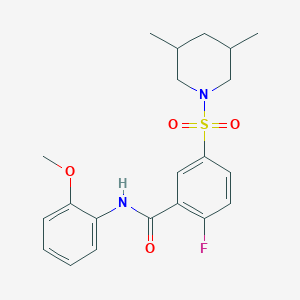

![(Z)-8-(tert-butyl)-4-((2,6-dimethylphenyl)imino)-1-(3-hydroxyphenyl)-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B2435660.png)

![5-chloro-1-[(2,6-dichlorophenyl)methyl]-N-(2,4-difluorophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2435661.png)

![Methyl 4-chloro-2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2435664.png)

![6-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]-2-propan-2-ylpyridazin-3-one](/img/structure/B2435673.png)

![2-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzo[de]isoquinoline-1,3-dione](/img/structure/B2435674.png)